molecular formula C20H15F3N6O2S B2420804 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 863500-50-9

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2420804
CAS No.: 863500-50-9
M. Wt: 460.44
InChI Key: XZKLYEYXEMGQTJ-UHFFFAOYSA-N
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Description

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolopyrimidine core, a methoxyphenyl group, and a trifluoromethylphenyl group, which contribute to its distinct chemical properties.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N6O2S/c1-31-15-7-5-14(6-8-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-3-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKLYEYXEMGQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, sulfur-containing reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce reaction times, and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a triazolopyrimidine core, methoxyphenyl group, and trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

The compound 2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a triazole moiety and various aromatic groups, which may contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves several synthetic steps that include the formation of the triazolo[4,5-d]pyrimidine core and subsequent modifications to introduce the sulfanyl and acetamide groups. The reaction conditions often utilize solvents like ethanol or dimethylformamide and may involve catalysts such as sodium hydroxide or acetic acid to enhance yield and purity .

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that it may interact with specific molecular targets within biological systems. These interactions could modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance, compounds with similar triazole structures have been shown to exhibit antimicrobial and anticancer properties by inhibiting key enzymes involved in cellular processes .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have demonstrated effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 1–8 μg/mL against various pathogens .

Anticancer Properties

The anticancer potential of triazolo[4,5-d]pyrimidine derivatives has been documented extensively. A study highlighted that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, including prostate (PC-3) and lung (A-549) cancers . This suggests that our compound may also possess similar anticancer activity.

Case Studies

  • Antimicrobial Screening : A study screened triazole derivatives for their antimicrobial activity against multiple bacterial strains. Compounds with trifluoromethyl substitutions showed enhanced activity compared to standard antibiotics like norfloxacin .
  • Anticancer Evaluation : In another investigation focused on anticancer activity, a series of pyrido[2,3-d]pyrimidines were evaluated for their effects on cell proliferation in cancer models. Results indicated significant cytotoxic effects at low concentrations, supporting the hypothesis that structural modifications can enhance biological efficacy .

Data Table: Biological Activity Overview

Activity Type Target Organisms/Cells Reported MIC/IC50 Values Reference
AntimicrobialStaphylococcus aureus, E. coli1–8 μg/mL
AnticancerPC-3 (prostate), A-549 (lung)IC50 = 1.54 μM (PC-3), 3.36 μM (A-549)
AntifungalCandida albicans, A. flavusMIC = 0.5–4 μg/mL

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions starting with triazolo-pyrimidine precursors. Key steps include:

  • Formation of the triazole-pyrimidine core via cyclization reactions under reflux conditions.
  • Introduction of the sulfanyl group using thiourea derivatives or thiolation reagents.
  • Acetamide coupling via nucleophilic substitution or amidation reactions.
    Critical conditions include solvent choice (e.g., dimethylformamide or acetone for solubility), temperature control (60–100°C for cyclization), and catalysts (e.g., triethylamine for amidation). Reaction monitoring via TLC and purification via column chromatography are essential .

Basic: Which analytical methods are most reliable for confirming structure and purity?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and functional groups (e.g., methoxyphenyl or trifluoromethyl signals).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical).
  • Mass Spectrometry (MS) : For molecular weight verification.
  • Infrared (IR) Spectroscopy : To identify key bonds like C=O (amide) and S-H (sulfanyl) .

Advanced: How can researchers optimize synthetic yield while minimizing impurities?

  • Design of Experiments (DoE) : Systematically vary parameters like solvent polarity, temperature, and catalyst loading.
  • Parallel Synthesis : Test multiple conditions simultaneously to identify optimal pathways.
  • In-line Monitoring : Use HPLC-MS to track intermediates and adjust conditions in real time.
    Evidence suggests acetone as a solvent improves yield over DMF for certain steps, while NaH enhances amidation efficiency .

Advanced: How should contradictory biological activity data be resolved?

Contradictions in activity (e.g., varying IC50 values across assays) require:

  • Standardized Assays : Replicate studies under controlled conditions (pH, temperature, cell lines).
  • Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
  • Meta-Analysis : Compare data across studies to identify trends (e.g., substituent effects on potency) .

Basic: What are the primary biological targets of this compound?

Triazolo-pyrimidine derivatives often target kinases (e.g., EGFR, VEGFR) or enzymes (e.g., phosphodiesterases). Specific studies recommend molecular docking to predict binding sites, followed by enzyme inhibition assays using fluorogenic substrates .

Advanced: What strategies enhance pharmacokinetic properties (e.g., bioavailability)?

  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility.
  • Prodrug Design : Mask the acetamide group with ester linkages for better absorption.
  • In Silico Modeling : Predict logP and permeability using tools like SwissADME .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light.
  • Kinetic Studies : Monitor degradation via HPLC over time.
  • pH Stability : Test solubility and integrity in buffers (pH 1–9). Evidence indicates stability in neutral pH but degradation under strong acids/bases .

Advanced: How can researchers validate the compound’s mechanism of action?

  • CRISPR Knockout Models : Remove putative targets in cell lines and assess activity loss.
  • Pull-Down Assays : Use biotinylated analogs to isolate binding proteins.
  • Transcriptomics/Proteomics : Identify downstream pathways affected by treatment .

Basic: What are common impurities observed during synthesis?

  • Unreacted Intermediates : Residual triazolo-pyrimidine precursors.
  • Oxidation Byproducts : Sulfoxide derivatives from sulfanyl group oxidation.
  • Isomeric Contaminants : Incorrect regiochemistry during cyclization.
    Purification via recrystallization or preparative HPLC is recommended .

Advanced: What experimental designs are optimal for in vivo efficacy studies?

  • Randomized Block Design : Control for variables like animal weight and age.
  • Dose Escalation : Test multiple doses (e.g., 10–100 mg/kg) to establish therapeutic windows.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma levels with efficacy metrics .

Basic: How does the trifluoromethyl group influence biological activity?

The electron-withdrawing trifluoromethyl group enhances binding to hydrophobic pockets in target proteins. Comparative studies show analogues without this group exhibit reduced potency .

Advanced: How can computational methods guide structural optimization?

  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility in binding pockets.
  • Quantitative Structure-Activity Relationship (QSAR) : Identify key substituents contributing to activity.
  • Docking Studies : Use AutoDock Vina to screen virtual libraries for improved analogs .

Basic: What safety precautions are required when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential dust/volatile byproducts.
  • Waste Disposal : Follow hazardous waste protocols for halogenated compounds .

Advanced: How can researchers address low reproducibility in biological assays?

  • Inter-laboratory Validation : Collaborate with independent labs to confirm results.
  • Standard Operating Procedures (SOPs) : Document assay conditions rigorously (e.g., cell passage number, serum batch).
  • Positive/Negative Controls : Include reference compounds in each assay run .

Basic: What are the compound’s solubility profiles in common solvents?

  • High Solubility : DMSO, DMF.
  • Moderate Solubility : Acetone, ethanol.
  • Low Solubility : Water, hexane. Pre-formulation studies recommend nanoparticle encapsulation for aqueous delivery .

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